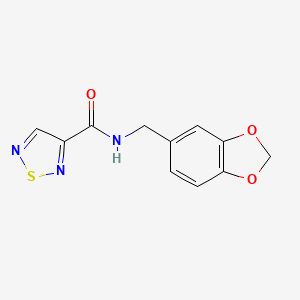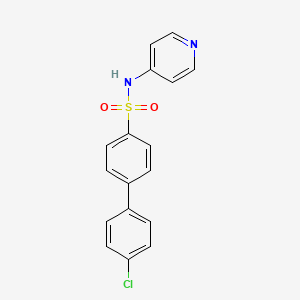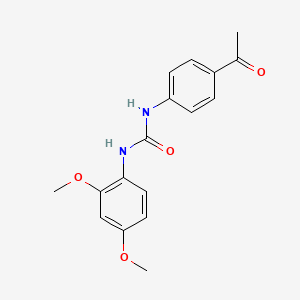![molecular formula C15H13ClO2 B5802881 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, also known as clofibrate, is a synthetic lipid-lowering agent that belongs to the class of fibrates. It was first introduced in the 1960s as a treatment for hyperlipidemia, a condition characterized by high levels of lipids (fats) in the blood. Clofibrate works by activating peroxisome proliferator-activated receptors (PPARs) in the liver, which leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in lipogenesis.
作用機序
Clofibrate works by activating PPARs, which are transcription factors that regulate the expression of genes involved in lipid metabolism. Specifically, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone activates PPARα, which leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and physiological effects:
Clofibrate has been shown to reduce triglyceride levels by up to 50% and increase HDL cholesterol levels by up to 20%. It also has anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on cardiovascular health. Additionally, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone has been shown to improve insulin sensitivity and glucose metabolism in patients with diabetes.
実験室実験の利点と制限
Clofibrate is a widely used experimental tool for studying lipid metabolism and PPAR activation. It is relatively inexpensive and easy to obtain, and its effects on lipid metabolism are well-established. However, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone has some limitations as an experimental tool, including its potential for off-target effects and its limited specificity for PPARα.
将来の方向性
1. Further investigation of the mechanisms underlying the lipid-lowering effects of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, including its effects on other metabolic pathways and signaling pathways.
2. Development of more specific PPAR agonists with fewer off-target effects and greater efficacy for the treatment of hyperlipidemia and related conditions.
3. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the prevention and treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
4. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential use of 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone and other PPAR agonists for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
合成法
Clofibrate can be synthesized by the reaction of 2-chlorobenzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product, 1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone, is then purified by recrystallization.
科学的研究の応用
Clofibrate has been extensively studied for its lipid-lowering effects and has been shown to be effective in reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels in patients with hyperlipidemia. It has also been investigated for its potential use in the treatment of other conditions such as diabetes, obesity, and atherosclerosis.
特性
IUPAC Name |
1-[4-[(2-chlorophenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)13-8-6-12(7-9-13)10-18-15-5-3-2-4-14(15)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMUSWDTNDRCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)


methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)


![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)